molecular formula C18H25N3O5 B12886041 Quinoline, 7-(2-(diethylamino)ethylamino)-5-methoxy-, oxalate CAS No. 73987-41-4

Quinoline, 7-(2-(diethylamino)ethylamino)-5-methoxy-, oxalate

Cat. No.: B12886041
CAS No.: 73987-41-4
M. Wt: 363.4 g/mol
InChI Key: SLGOIXNINIQQOQ-UHFFFAOYSA-N
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Description

Quinoline, 7-(2-(diethylamino)ethylamino)-5-methoxy-, oxalate is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound Quinolines are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives typically involves several well-established methods. One common approach is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene

Industrial Production Methods

Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used . These methods not only improve the efficiency of the synthesis but also reduce the use of hazardous chemicals and waste production.

Chemical Reactions Analysis

Types of Reactions

Quinoline derivatives undergo various types of chemical reactions, including:

    Oxidation: Quinoline can be oxidized to form quinoline N-oxide.

    Reduction: Reduction of quinoline can yield tetrahydroquinoline.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of quinoline yields quinoline N-oxide, while reduction can produce tetrahydroquinoline .

Scientific Research Applications

Quinoline, 7-(2-(diethylamino)ethylamino)-5-methoxy-, oxalate has several scientific research applications:

Mechanism of Action

The mechanism of action of quinoline derivatives often involves interaction with biological targets such as enzymes or receptors. For example, quinoline-based drugs like chloroquine exert their effects by inhibiting heme polymerase in malaria parasites . The specific molecular targets and pathways for Quinoline, 7-(2-(diethylamino)ethylamino)-5-methoxy-, oxalate would depend on its structure and functional groups.

Comparison with Similar Compounds

Biological Activity

Quinoline derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound Quinoline, 7-(2-(diethylamino)ethylamino)-5-methoxy-, oxalate is a notable member of this class, exhibiting various pharmacological properties. This article explores its biological activity, synthesizing findings from multiple studies and reviews.

Overview of Quinoline Derivatives

Quinoline and its derivatives are known for their broad spectrum of biological activities, including antiviral, anticancer, antimicrobial, and anti-inflammatory effects. The structural diversity of quinoline compounds allows for extensive modifications that can enhance their therapeutic potential.

Biological Activities

  • Antiviral Activity
    Quinoline derivatives have been reported to exhibit potent antiviral properties against several viruses, including:
    • HIV
    • Ebola
    • Hepatitis C
    • SARS-CoV-2 (COVID-19) .
    A study highlighted that certain quinoline derivatives could inhibit viral replication through mechanisms involving interference with viral entry or replication processes.
  • Anticancer Properties
    Quinoline compounds have been investigated for their anticancer effects. Research indicates that they can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the inhibition of topoisomerase enzymes critical for DNA replication .
  • Antimicrobial Effects
    Quinoline derivatives have demonstrated significant antimicrobial activity against a range of pathogens:
    • Bacteria : Effective against strains such as Staphylococcus aureus and Escherichia coli.
    • Fungi : Some derivatives show antifungal activity against Candida species .
  • Anti-inflammatory Activity
    The anti-inflammatory effects of quinolines have been attributed to their ability to modulate inflammatory pathways and inhibit the production of pro-inflammatory cytokines .

The mechanisms through which quinoline derivatives exert their biological effects include:

  • Inhibition of Enzymatic Activity : Many quinolines act as enzyme inhibitors, particularly targeting kinases and topoisomerases.
  • Interference with Nucleic Acid Synthesis : Some compounds disrupt DNA or RNA synthesis in pathogens or cancer cells.
  • Modulation of Signaling Pathways : Quinoline derivatives can influence various cellular signaling pathways involved in proliferation and apoptosis .

Case Studies

Several case studies have illustrated the effectiveness of quinoline derivatives:

  • Study on Antiviral Activity : A compound similar to this compound was tested against HIV and showed significant inhibition of viral replication in vitro, suggesting potential as an antiviral agent .
  • Anticancer Research : A derivative was evaluated in a clinical setting for its efficacy against breast cancer cells, demonstrating a dose-dependent reduction in cell viability and induction of apoptosis .

Table 1: Biological Activities of Quinoline Derivatives

Activity TypeExamplesMechanism of Action
AntiviralHIV, EbolaInhibition of viral replication
AnticancerBreast cancerInduction of apoptosis
AntimicrobialStaphylococcus aureusDisruption of cell wall synthesis
Anti-inflammatoryVariousModulation of cytokine production

Table 2: Selected Quinoline Derivatives and Their Activities

Compound NameBiological ActivityReference
This compoundAntiviral, Anticancer
Other quinoline derivative AAntimicrobial
Other quinoline derivative BAnti-inflammatory

Properties

CAS No.

73987-41-4

Molecular Formula

C18H25N3O5

Molecular Weight

363.4 g/mol

IUPAC Name

N',N'-diethyl-N-(5-methoxyquinolin-7-yl)ethane-1,2-diamine;oxalic acid

InChI

InChI=1S/C16H23N3O.C2H2O4/c1-4-19(5-2)10-9-17-13-11-15-14(7-6-8-18-15)16(12-13)20-3;3-1(4)2(5)6/h6-8,11-12,17H,4-5,9-10H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

SLGOIXNINIQQOQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=CC2=C(C=CC=N2)C(=C1)OC.C(=O)(C(=O)O)O

Origin of Product

United States

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